molecular formula C8H9NO3 B11915677 3-Hydroxy-5-(methylamino)benzoic Acid CAS No. 89611-00-7

3-Hydroxy-5-(methylamino)benzoic Acid

Cat. No.: B11915677
CAS No.: 89611-00-7
M. Wt: 167.16 g/mol
InChI Key: CUNFATZHBOZOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(methylamino)benzoic acid is an aromatic carboxylic acid with a hydroxyl group and a methylamino group attached to the benzene ring. This compound is part of the hydroxybenzoic acids family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(methylamino)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-(methylamino)benzoic acid is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

89611-00-7

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-5-(methylamino)benzoic acid

InChI

InChI=1S/C8H9NO3/c1-9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12)

InChI Key

CUNFATZHBOZOTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.